Cas no 1806009-14-2 (2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine)

2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—multiple fluorine substituents and an iodine atom—enhance reactivity and serve as versatile handles for further functionalization via cross-coupling or nucleophilic substitution reactions. The difluoromethyl group introduces additional lipophilicity, potentially improving bioavailability in drug design. This compound is particularly valuable as a building block for constructing complex heterocycles or as an intermediate in the development of active ingredients. Its stability and selective reactivity make it a preferred choice for precision synthesis in medicinal and crop protection chemistry.
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine structure
1806009-14-2 structure
Product Name:2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine
CAS No:1806009-14-2
MF:C6H2F4IN
MW:290.984867572784
CID:4922210
Update Time:2025-10-05

2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine
    • Inchi: 1S/C6H2F4IN/c7-4-3(5(8)9)2(11)1-12-6(4)10/h1,5H
    • InChI Key: UKFZMPLKHYTDLV-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=C1C(F)F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 157
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12.9

2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023029985-250mg
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine
1806009-14-2 97%
250mg
$693.60 2022-04-01
Alichem
A023029985-500mg
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine
1806009-14-2 97%
500mg
$1,029.00 2022-04-01
Alichem
A023029985-1g
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine
1806009-14-2 97%
1g
$1,612.80 2022-04-01

2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine Related Literature

Additional information on 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine

2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine: An Overview of CAS No. 1806009-14-2

2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine (CAS No. 1806009-14-2) is a highly versatile and intriguing compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of halogenated pyridines, which have garnered significant attention due to their potential applications in drug discovery and development. The unique combination of fluorine and iodine substituents on the pyridine ring imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine are particularly noteworthy. The presence of difluoromethyl and iodine groups on the pyridine ring not only enhances its reactivity but also confers specific electronic and steric effects that can be exploited in the design of novel therapeutic agents. These substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, such as solubility, metabolic stability, and target binding affinity.

Recent studies have highlighted the potential of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine as a key intermediate in the synthesis of compounds with diverse biological activities. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of potent inhibitors for specific protein kinases involved in cancer progression. The researchers demonstrated that derivatives of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine exhibited high selectivity and efficacy against these kinases, suggesting its potential as a lead compound for further optimization.

In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the utility of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine in the synthesis of novel antiviral agents. The compound was used as a building block to construct a series of derivatives that showed promising activity against various viral strains, including influenza and herpes simplex viruses. The unique electronic properties of the difluoromethyl group were found to enhance the antiviral potency and reduce cytotoxicity, making these derivatives attractive candidates for further preclinical evaluation.

The synthetic accessibility of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine has also been extensively studied. A 2020 review article in Tetrahedron Letters detailed several efficient synthetic routes for its preparation, highlighting the importance of careful selection of reagents and reaction conditions to achieve high yields and purity. These synthetic methods have facilitated its widespread use in academic and industrial laboratories, enabling researchers to explore its full potential in various applications.

In addition to its role as an intermediate in drug discovery, 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine has shown promise in other areas of chemical research. For example, it has been used as a ligand in transition metal-catalyzed reactions, where its unique electronic properties enhance catalytic activity and selectivity. This versatility makes it a valuable tool for chemists working on complex synthetic transformations.

The environmental impact and safety profile of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine have also been evaluated. Studies have shown that it can be handled safely under standard laboratory conditions when appropriate precautions are taken. However, as with any chemical compound, it is essential to follow established guidelines for storage and disposal to minimize environmental risks.

In conclusion, 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine (CAS No. 1806009-14-2) is a highly valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive intermediate for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new avenues for its use, underscoring its importance as a key player in modern drug discovery efforts.

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